![molecular formula C10H15N3O B11905779 1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)- CAS No. 646056-04-4](/img/structure/B11905779.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isoxazolyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,7-Diazaspiro[44]nonan-7-yl)isoxazole is a heterocyclic compound that features a spirocyclic structure with an isoxazole ring
Vorbereitungsmethoden
The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile oxides with alkenes or alkynes to form the isoxazole ring . The reaction conditions typically involve the use of catalysts such as copper (I) or ruthenium (II), although metal-free methods have also been developed . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or the spirocyclic structure.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole can be compared with other similar compounds, such as:
Isoxazole: A simpler structure with similar biological activities.
Oxadiazole: Another heterocyclic compound with a different arrangement of nitrogen and oxygen atoms.
Thiadiazole: Contains sulfur in place of oxygen, leading to different chemical and biological properties.
The uniqueness of 5-(1,7-Diazaspiro[4.4]nonan-7-yl)isoxazole lies in its spirocyclic structure, which imparts distinct chemical and physical properties compared to other heterocycles.
Eigenschaften
CAS-Nummer |
646056-04-4 |
|---|---|
Molekularformel |
C10H15N3O |
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
5-(1,7-diazaspiro[4.4]nonan-7-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H15N3O/c1-3-10(11-5-1)4-7-13(8-10)9-2-6-12-14-9/h2,6,11H,1,3-5,7-8H2 |
InChI-Schlüssel |
YMBNXPNQYNMPAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCN(C2)C3=CC=NO3)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


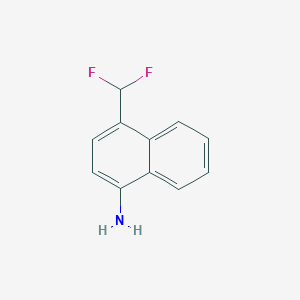
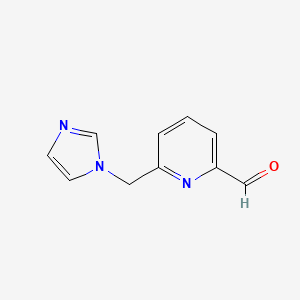
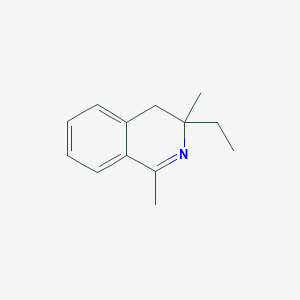

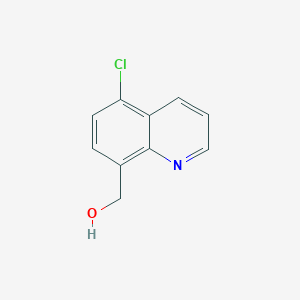
![3-(Furo[3,2-c]pyridin-2-yl)propanoic acid](/img/structure/B11905746.png)
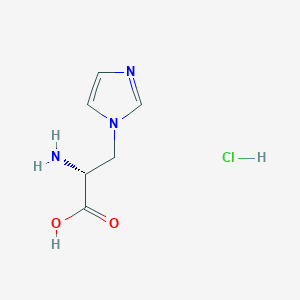
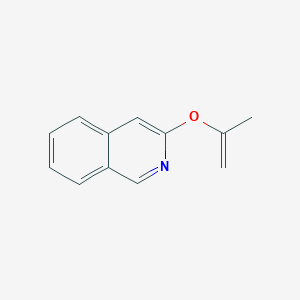

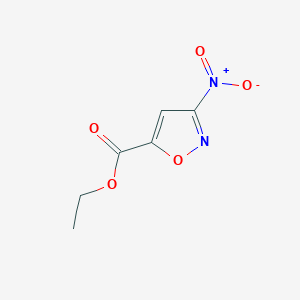
![(1R,1aR,7bS)-1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B11905776.png)
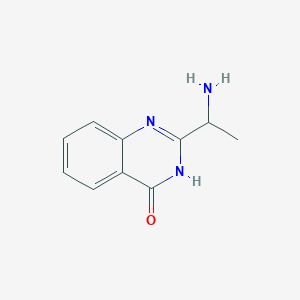
![Methyl {2-[methoxy(dimethyl)silyl]ethyl}carbamate](/img/structure/B11905786.png)

